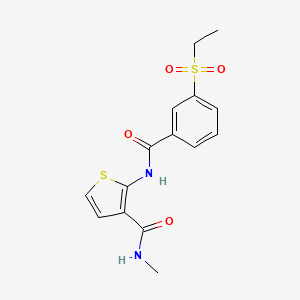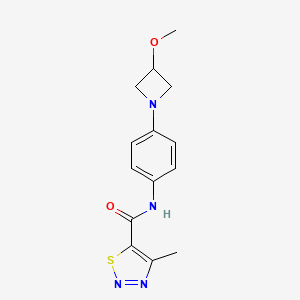
6-hydroxy-5-methoxy-2-methyl-4(3H)-Pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-hydroxy-5-methoxy-2-methyl-4(3H)-pyrimidinone (6H5M2M4P) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly versatile molecule, with a wide range of possible applications in fields such as biochemistry, pharmacology, and medicine. 6H5M2M4P has been used in experiments to study the mechanism of action of various drugs, to investigate the biochemical and physiological effects of certain compounds, and to develop new therapeutic treatments.
Scientific Research Applications
Chemical Synthesis and Transformations
- "6-hydroxy-5-methoxy-2-methyl-4(3H)-Pyrimidinone" and its derivatives are involved in selective acetylation reactions, demonstrating their reactivity and potential in the synthesis of complex molecules. For instance, these compounds undergo acetylation at specific positions, leading to the formation of crystalline products via covalent hydration and cleavage processes, highlighting their utility in organic synthesis and the exploration of reaction mechanisms (Sodum, Klein, & Otter, 1986).
Antimicrobial Applications
- The antimicrobial potential of pyrimidinone derivatives has been extensively studied. For example, synthesis and evaluation of new pyrimidinone and oxazinone derivatives fused with thiophene rings have shown good antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid. This highlights the potential of 6-hydroxy-5-methoxy-2-methyl-4(3H)-Pyrimidinone derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Pharmacological Applications
- Derivatives of "6-hydroxy-5-methoxy-2-methyl-4(3H)-Pyrimidinone" have been investigated for their potential in treating various diseases. For instance, novel dihydropyrimidine derivatives have been synthesized and studied for their antibacterial, antiviral, and anticancer properties, indicating the compound's versatility in drug development (Al-Juboori, 2020).
Molecular Imaging
- In the context of Parkinson's disease, derivatives have been synthesized for imaging LRRK2 enzyme activity, illustrating the compound's relevance in developing diagnostic tools and understanding disease mechanisms (Wang et al., 2017).
properties
IUPAC Name |
4-hydroxy-5-methoxy-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-7-5(9)4(11-2)6(10)8-3/h1-2H3,(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNRACJEMJPQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2875391.png)

![N-(2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2875394.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2875396.png)
![3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)
![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2875402.png)
![3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2875404.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2875405.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2875411.png)